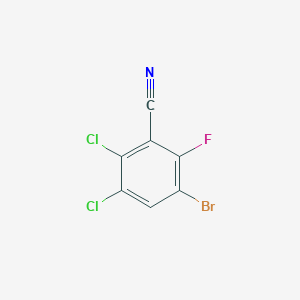

3-Bromo-5,6-dichloro-2-fluorobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-5,6-dichloro-2-fluorobenzonitrile is an organic compound with the molecular formula C7HBrCl2FN. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzonitrile core. It is used in various chemical syntheses and research applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6-dichloro-2-fluorobenzonitrile typically involves multi-step organic reactions. One common method starts with the halogenation of a suitable benzonitrile precursor. For instance, starting from 2-fluorobenzonitrile, bromination and chlorination reactions can be carried out sequentially or simultaneously under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the aromatic ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure the selective introduction of halogens. The reaction conditions typically include the use of solvents like dichloromethane or chloroform, and the reactions are carried out at controlled temperatures to prevent over-halogenation or side reactions.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6-dichloro-2-fluorobenzonitrile can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The halogen atoms (bromine, chlorine) on the aromatic ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitrile group can direct the incoming electrophile to specific positions on the ring.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3) can be used to facilitate the reaction.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent for converting the nitrile group to an amine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzonitrile, while reduction of the nitrile group will produce the corresponding amine.

Scientific Research Applications

3-Bromo-5,6-dichloro-2-fluorobenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-dichloro-2-fluorobenzonitrile depends on its specific application. In chemical reactions, the halogen atoms and the nitrile group play crucial roles in determining the reactivity and selectivity of the compound. The nitrile group can act as an electron-withdrawing group, influencing the electron density on the aromatic ring and directing electrophilic substitution reactions.

In biological systems, if the compound or its derivatives are used as bioactive molecules, they may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways and targets would depend on the structure-activity relationship (SAR) studies conducted for the specific application.

Comparison with Similar Compounds

3-Bromo-5,6-dichloro-2-fluorobenzonitrile can be compared with other halogenated benzonitriles, such as:

3-Bromo-2-fluorobenzonitrile: Lacks the additional chlorine atoms, which can affect its reactivity and applications.

5-Chloro-2-fluorobenzonitrile: Lacks the bromine atom, which can influence its chemical behavior and biological activity.

2,4-Dichlorobenzonitrile: Lacks both the bromine and fluorine atoms, resulting in different reactivity and uses.

Biological Activity

3-Bromo-5,6-dichloro-2-fluorobenzonitrile is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure, featuring multiple halogen substituents, suggests a unique interaction profile with biological targets, making it a candidate for further research into its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C7H2BrCl2F. The presence of bromine and chlorine atoms, along with a nitrile group, enhances its reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 232.45 g/mol |

| Melting Point | Not specified |

| Solubility | Variable in organic solvents |

| LogP (Partition Coefficient) | Not specified |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The halogenated aromatic structure is known to interact with microbial cell membranes, potentially disrupting their integrity.

Case Study : A study on related compounds demonstrated that halogenated benzonitriles showed activity against various bacterial strains, suggesting a potential for developing new antimicrobial agents based on this scaffold .

Anticancer Properties

The anticancer potential of halogenated compounds has been well-documented. The mechanisms often involve the inhibition of specific cancer cell proliferation pathways or the induction of apoptosis.

Research Findings : In vitro studies have shown that similar compounds can inhibit the growth of cancer cell lines by interfering with DNA replication and repair mechanisms. For instance, derivatives of dichlorobenzonitrile have been reported to induce apoptosis in human cancer cells through the activation of caspase pathways .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, affecting signaling pathways related to cell growth and survival.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Interference with metabolic enzymes |

| Receptor Modulation | Alteration of receptor-mediated signaling |

| Apoptosis Induction | Activation of apoptotic pathways in cancer cells |

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial. Preliminary toxicity studies on similar compounds indicate potential adverse effects at higher concentrations, necessitating careful dose optimization in therapeutic applications .

Properties

Molecular Formula |

C7HBrCl2FN |

|---|---|

Molecular Weight |

268.89 g/mol |

IUPAC Name |

5-bromo-2,3-dichloro-6-fluorobenzonitrile |

InChI |

InChI=1S/C7HBrCl2FN/c8-4-1-5(9)6(10)3(2-12)7(4)11/h1H |

InChI Key |

UEKSYUZPAXTYNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)C#N)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.